molecular formula C8H5F3N2 B032727 4-Amino-3-trifluoromethylbenzonitrile CAS No. 327-74-2

4-Amino-3-trifluoromethylbenzonitrile

Cat. No. B032727
CAS RN: 327-74-2
M. Wt: 186.13 g/mol
InChI Key: MWLZJOBGDXBMBP-UHFFFAOYSA-N
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Description

4-Amino-3-trifluoromethylbenzonitrile is a chemical compound belonging to the class of organic compounds known as benzonitriles. It is characterized by the presence of an amino group (-NH2) and a trifluoromethyl group (-CF3) attached to a benzene ring, alongside a cyano group (-CN). This structural arrangement imparts unique physical and chemical properties to the compound, making it an area of interest for various chemical and material science studies.

Synthesis Analysis

The synthesis of derivatives similar to 4-Amino-3-trifluoromethylbenzonitrile, such as 3,4-difluorobenzonitrile, involves several steps including amidation, dehydration, and fluorination, starting from dichlorobenzoyl chloride. This process indicates the potential synthetic routes that can be adapted for the synthesis of 4-Amino-3-trifluoromethylbenzonitrile, suggesting a complex yet feasible synthesis pathway that can be optimized for industrial production (Cheng Zhi-ming, 2006).

Molecular Structure Analysis

The molecular structure of aminobenzonitriles, closely related to 4-Amino-3-trifluoromethylbenzonitrile, reveals that the amino group can exhibit a pyramidal character. This is evident from studies on 4-aminobenzonitriles, where the amino group's angle with the phenyl plane provides insights into the molecule's spatial arrangement. Such structural aspects are crucial for understanding the electronic and steric influences imparted by the trifluoromethyl and amino groups on the molecule's overall behavior (A. Heine et al., 1994).

Chemical Reactions and Properties

Aminobenzonitriles undergo a variety of chemical reactions, including ultrafast intramolecular charge transfer, which is significant for understanding the reactivity of 4-Amino-3-trifluoromethylbenzonitrile. Such compounds exhibit a strong electronic interaction between the amino and benzonitrile groups, influenced by their structural configuration, which affects their photophysical properties and reactivity towards other chemical entities (S. Druzhinin et al., 2008).

Physical Properties Analysis

The physical properties of aminobenzonitriles, and by extension 4-Amino-3-trifluoromethylbenzonitrile, are influenced by their molecular structure. Studies have shown that the inclusion of substituents such as amino and trifluoromethyl groups can significantly alter the compound's crystalline structure, melting points, and solubility. These changes are critical for the compound's applications in materials science and chemical synthesis (S. Patil et al., 2014).

properties

IUPAC Name

4-amino-3-(trifluoromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N2/c9-8(10,11)6-3-5(4-12)1-2-7(6)13/h1-3H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWLZJOBGDXBMBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70381459
Record name 4-AMINO-3-TRIFLUOROMETHYLBENZONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70381459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-3-trifluoromethylbenzonitrile

CAS RN

327-74-2
Record name 4-AMINO-3-TRIFLUOROMETHYLBENZONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70381459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-AMINO-3-(TRIFLUOROMETHYL)BENZONITRILE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

4-Iodo-2-trifluoromethylphenylamine (50 mg, 0.17 mmol), Zn(CN)2 (0.88 eq, 0.15 mmol, 18.00 mg), and Pd(PPh3)4 (0.1 eq, 0.02 mmol, 19.64 mg) were added in DMF. Zn(CN)2 (0.88 eq, 0.15 mmol, 18.00 mg) and Pd(PPh3)4 (0.1 eq, 0.02 mmol, 19.64 mg) were added into the reaction mixture. The reaction mixture was stirred for 12 hr. The reaction mixture was purified according to step 1 of Example 8 to give a title product as a yellow solid (31.4 mg, 99.28%).
Quantity
50 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
18 mg
Type
catalyst
Reaction Step One
Quantity
19.64 mg
Type
catalyst
Reaction Step One
Quantity
18 mg
Type
catalyst
Reaction Step Two
Quantity
19.64 mg
Type
catalyst
Reaction Step Two
Yield
99.28%

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